molecular formula C30H36O5 B593407 Hydroxysophoranone CAS No. 90686-12-7

Hydroxysophoranone

Cat. No. B593407
CAS RN: 90686-12-7
M. Wt: 476.613
InChI Key: ABQFAJSGVWQVGF-MHZLTWQESA-N
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Description

Hydroxysophoranone is a flavanone that can be isolated from the Erythrina subumbrans . It shows weak antibacterial activity against several strains of Streptococcus . It also exhibits high antiplasmodial activity against Plasmodium falciparum .


Molecular Structure Analysis

The molecular weight of Hydroxysophoranone is 476.60 and its formula is C30H36O5 . The structure of Hydroxysophoranone includes a flavanone backbone .

Scientific Research Applications

  • Hydroxyurea in Oncology : Hydroxyurea has been used clinically for over 30 years in various unique applications, especially in anticancer chemotherapy. Its mechanism of action involves inhibiting the ribonucleotide reductase reaction, crucial for DNA synthesis, making it a target for antineoplastic therapy (Donehower, 1992).

  • 4-Hydroxynonenal as a Bioactive Marker : 4-Hydroxynonenal (HNE) is recognized as a marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. It has grown in importance as a factor linking genomics and proteomics (Žarković, 2003).

  • HNE in Medicine : HNE plays a role in inflammation, cell proliferation and growth, and cell death, affecting cell signaling and gene expression. Its contribution to the pathogenesis of major chronic diseases and its potential in diagnosis and treatment is significant (Poli et al., 2008).

  • Hydroxamic Acids in Plant Defense : Hydroxamic acids, like 4-hydroxy-1,4-benzoxazin-3-ones, are important in plant defense against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).

  • Hydroxypyridinone Derivatives in Drug Design : These derivatives, particularly 3-hydroxy-4-pyridinone, have been used in drug design for anti-Alzheimer's drugs, metalloenzymes inhibitors, and anti-microbials (Chaves et al., 2017).

  • Hydroxyurea in HIV Treatment : Hydroxyurea, due to its inhibition of deoxynucleotide synthesis, has shown potential in inhibiting HIV-1 replication in various human cells and may be effective in AIDS therapy (Lori et al., 1994).

  • Hydroxyurea and Hydroxamic Acid Derivatives in Cancer : Hydroxyurea, known for its inhibition of ribonucleotide reductase, and hydroxamic acid derivatives targeting enzymes in cancer progression are important in cancer chemotherapy (Šaban & Bujak, 2009).

properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQFAJSGVWQVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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